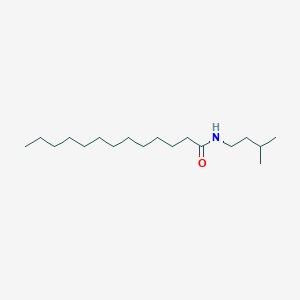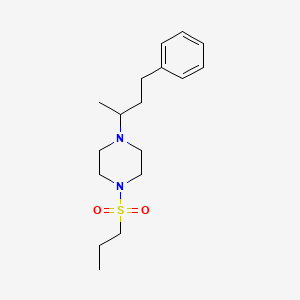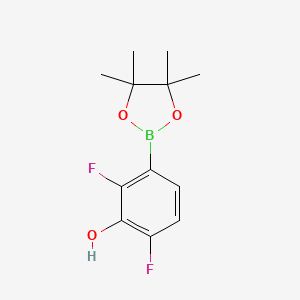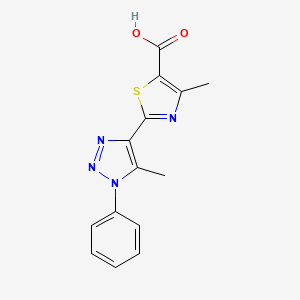![molecular formula C15H21BrN2O3S B12502918 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide](/img/structure/B12502918.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a bromophenyl ring, a cyclohexyl group, and a glycinamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-bromophenyl with a sulfonyl chloride reagent under basic conditions.
Cyclohexylation: The cyclohexyl group is introduced through a nucleophilic substitution reaction using a cyclohexyl halide.
Glycinamide Formation: The final step involves the coupling of the bromophenyl sulfonyl intermediate with glycinamide under amide bond-forming conditions, often using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromophenyl ring can be reduced to a phenyl ring using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of cyclohexyl-N-methylglycinamide.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and cyclohexyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: Shares the bromophenyl sulfonyl moiety but differs in the amino acid residue.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group but has a thiazole ring instead of a cyclohexyl group.
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide is unique due to its combination of a cyclohexyl group and a glycinamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C15H21BrN2O3S |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-methylacetamide |
InChI |
InChI=1S/C15H21BrN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
InChIキー |
OXHDNPYGVFURJG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502854.png)
![5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12502859.png)

![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B12502871.png)
![2-{3-Hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12502876.png)
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B12502886.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12502893.png)

![2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12502902.png)
![4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B12502906.png)
